molecular formula C11H19NO4 B2765890 tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate CAS No. 1374654-52-0

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate

Cat. No.: B2765890
CAS No.: 1374654-52-0
M. Wt: 229.276
InChI Key: ZNRGBHIYBIVSGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate is a morpholine derivative characterized by a tert-butyl carboxylate group at the 4-position and both formyl and methyl substituents at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its formyl group enables nucleophilic addition reactions or condensations (e.g., formation of hydrazones or imines) . The tert-butyl group enhances steric protection, improving stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGBHIYBIVSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374654-52-0
Record name tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and formylating agents. One common method includes the following steps:

    Formation of the Morpholine Ring: Starting with a suitable amine and diol, the morpholine ring is formed through cyclization.

    Introduction of the tert-Butyl Ester Group: The morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-formyl-3-methylmorpholine-4-carboxylic acid.

    Reduction: 3-hydroxymethyl-3-methylmorpholine-4-carboxylate.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate with structurally related morpholine derivatives, emphasizing key differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Not explicitly provided 3-formyl, 3-methyl ~285 (estimated) Reactive formyl group; tert-butyl enhances stability Intermediate for pharmaceuticals, peptide synthesis
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate 95715-87-0 3-formyl ~243 Higher polarity due to unsubstituted formyl group; lower steric hindrance Chiral building block in asymmetric synthesis
tert-Butyl 3-ethynyl-3-formylmorpholine-4-carboxylate Not provided 3-formyl, 3-ethynyl ~297 (estimated) Ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) Bioconjugation, polymer chemistry
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate 215917-99-0 3-hydroxymethyl 217.26 Hydrophilic; boiling point 320.7°C, density 1.118 g/cm³ Synthesis of hydrophilic drug candidates, prodrugs
(S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid 783350-37-8 3-carboxylic acid ~245 Acidic functionality for salt formation; high crystallinity Metal-organic frameworks (MOFs), coordination chemistry

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 3-formyl-3-methyl combination in the target compound balances reactivity (formyl) with steric protection (methyl), making it suitable for controlled aldehyde-based reactions . The 3-hydroxymethyl derivative (CAS 215917-99-0) exhibits higher hydrophilicity, favoring aqueous-phase reactions .

Physicochemical Properties :

  • The tert-butyl group universally enhances thermal stability (e.g., boiling points >300°C in analogs) .
  • Polar substituents (e.g., hydroxymethyl, carboxylic acid) increase water solubility, whereas methyl/ethynyl groups enhance lipophilicity .

Applications in Drug Discovery :

  • The formyl group in the target compound is pivotal for synthesizing Schiff bases, which are intermediates in protease inhibitor development .
  • The carboxylic acid analog (CAS 783350-37-8) is utilized in metal coordination for catalytic systems .

Biological Activity

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, which include a morpholine ring and a formyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparison with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₉NO₃, with a molecular weight of approximately 239.30 g/mol. The compound features a tert-butyl group, a morpholine ring, and a formyl functional group, contributing to its solubility and reactivity in various chemical environments.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Similar morpholine derivatives have demonstrated antimicrobial properties, suggesting that this compound might exhibit similar effects. Studies have shown that morpholine-based compounds can inhibit bacterial growth and show antifungal activity.
  • Anticancer Properties : Compounds with morpholine structures have been investigated for their anticancer potential. The presence of the formyl group may enhance interactions with biological targets involved in cancer cell proliferation. Some derivatives have shown selective inhibition of cancer cell lines, indicating a promising avenue for further research .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The formyl group can participate in various biochemical reactions, potentially acting as an electrophile that interacts with nucleophilic sites on enzymes or receptors. This interaction may modulate enzyme activity, influencing metabolic pathways relevant to disease processes .
  • Cell Membrane Penetration : The lipophilic nature of the tert-butyl group may facilitate the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
Morpholine Contains a morpholine ringAntimicrobial properties
tert-Butyl 4-formyloxazolidine Contains a formyloxazolidine moietyPotential neuroprotective effects
tert-Butyl 3-acetoxymorpholine Acetoxy group instead of formylAnti-inflammatory activity
N-(tert-butoxycarbonyl)-3-methylmorpholine Contains a tert-butoxycarbonyl groupUsed in peptide synthesis

This table illustrates the diversity in biological activities among morpholine derivatives, highlighting the potential unique pharmacological profile of this compound due to its specific functional groups.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the tert-butyl carbamate (Boc) group to the morpholine nitrogen and (2) formylating the 3-position of the morpholine ring.
  • Boc Protection : Reacting 3-methylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCH₂Cl₂) using triethylamine (Et₃N) as a base. This step is performed under anhydrous conditions at 0°C to room temperature .
  • Formylation : The 3-methyl group is oxidized to a formyl group using reagents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO). Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-oxidation .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether is commonly used to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), morpholine ring protons (δ ~3.5–4.0 ppm), and the formyl group (δ ~9.8 ppm for aldehyde proton) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (aldehyde C=O) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Storage : Store in a cool, dry place away from strong acids/bases and oxidizers. Keep containers sealed under inert gas (N₂ or Ar) to prevent degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to enhance Boc protection efficiency in dichloromethane at 0°C, achieving ~76% yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) may improve formylation selectivity compared to nonpolar solvents .
  • Temperature Control : Lower temperatures (0–5°C) during formylation reduce side reactions like ester hydrolysis .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and adjust conditions in real-time .

Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound derivatives?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation of a saturated solution in ethyl acetate/hexane produces suitable single crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Refinement : Software like SHELXL refines the structure, confirming bond angles (e.g., C–O–C ~120°) and torsional parameters (e.g., morpholine ring puckering) .

Q. How can researchers address discrepancies in reported biological activities of morpholine derivatives like this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing the formyl group with a hydroxymethyl group) and test activity against targets like kinases or GPCRs .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with biological targets. For example, the formyl group may hydrogen-bond with active-site residues in enzymes .
  • Controlled Assays : Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables causing activity differences .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the stability of this compound in acidic conditions?

  • Methodological Answer :
  • Comparative Stability Testing : Perform accelerated degradation studies (e.g., 1M HCl at 25°C vs. 40°C) and monitor via HPLC. Conflicting reports may arise from varying impurity profiles or solvent systems .
  • Mechanistic Studies : Use ¹H NMR to track hydrolysis products. For example, tert-butyl esters hydrolyze to carboxylic acids under strong acid, while the morpholine ring may remain intact .

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